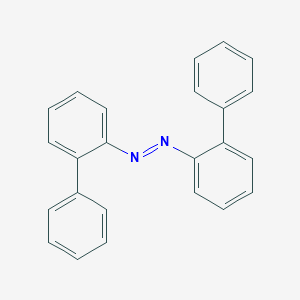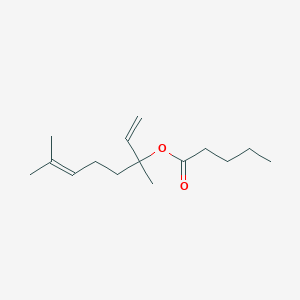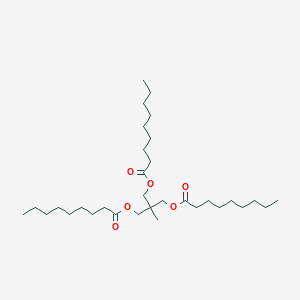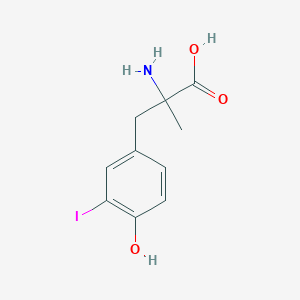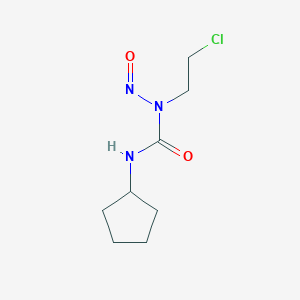
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea (CCNU) is a potent chemotherapeutic agent used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It belongs to the class of nitrosoureas, which are known for their ability to cross the blood-brain barrier and penetrate the central nervous system. CCNU has been widely used in clinical practice for over 40 years, and its efficacy and safety have been extensively studied.
Wirkmechanismus
Although the mechanism of action of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is well understood, there is still much to be learned about its effects on different types of cancer cells. Future research could focus on elucidating the specific mechanisms by which 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea induces cell death in different types of cancer cells.
4. Drug delivery: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors. Future research could focus on developing more efficient drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea, improving its efficacy in the treatment of brain tumors.
In conclusion, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. Its mechanism of action involves alkylating DNA and inhibiting DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. Future research could focus on identifying the optimal combination therapy, developing targeted therapies, elucidating the specific mechanisms of action, and improving drug delivery methods for 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
Biochemische Und Physiologische Effekte
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea can cross the blood-brain barrier and penetrate the central nervous system, making it effective in the treatment of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is a potent chemotherapeutic agent that has been extensively studied for its anticancer properties. It has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. However, 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has some limitations in lab experiments, including its toxicity and potential side effects. It can also induce DNA damage in normal cells, leading to potential long-term effects.
Zukünftige Richtungen
1. Combination therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in combination with other chemotherapeutic agents to enhance their efficacy. Future research could focus on identifying the optimal combination therapy for different types of cancer.
2. Targeted therapy: 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been shown to induce DNA damage in normal cells, leading to potential long-term effects. Future research could focus on developing targeted therapies that selectively target cancer cells, minimizing the potential side effects of 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea.
3.
Synthesemethoden
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea is synthesized by the reaction of 1-(2-chloroethyl)-3-cyclopentylurea with sodium nitrite in the presence of acetic acid. The reaction yields 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea as a yellow crystalline solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. 1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea has been used in the treatment of various types of cancer, including brain tumors, Hodgkin's lymphoma, and multiple myeloma. It has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
Eigenschaften
CAS-Nummer |
13909-03-0 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-cyclopentyl-1-nitrosourea |
Molekularformel |
C8H14ClN3O2 |
Molekulargewicht |
219.67 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-cyclopentyl-1-nitrosourea |
InChI |
InChI=1S/C8H14ClN3O2/c9-5-6-12(11-14)8(13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,13) |
InChI-Schlüssel |
XZGYNWBIAGZROB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1CCC(C1)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
13909-03-0 |
Synonyme |
1-(2-chloroethyl)-3-cyclopentyl-1-nitroso-urea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)
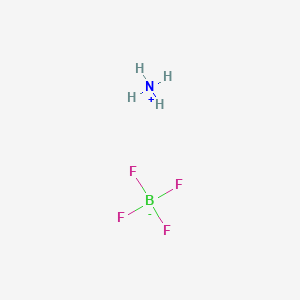
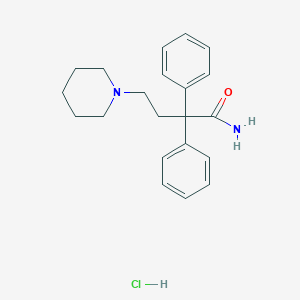
![N-[Tris(hydroxymethyl)methyl]acrylamide](/img/structure/B80581.png)
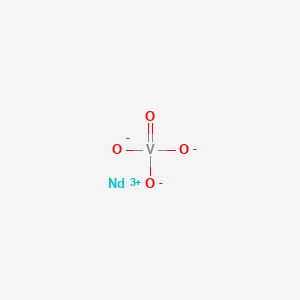
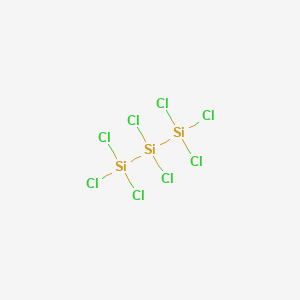
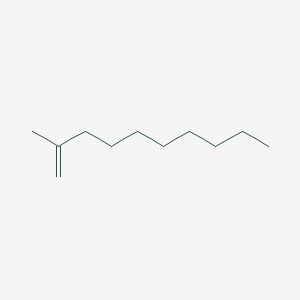
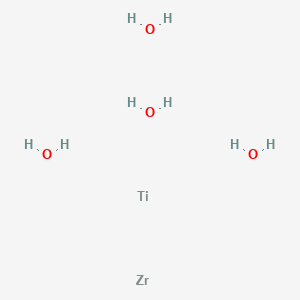
![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)
